N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0811199
InChI: InChI=1S/C19H17ClN4O3S2/c1-12-7-8-13(9-15(12)20)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl
Molecular Formula: C19H17ClN4O3S2
Molecular Weight: 448.9 g/mol

N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC0811199

Molecular Formula: C19H17ClN4O3S2

Molecular Weight: 448.9 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide -

Specification

Molecular Formula C19H17ClN4O3S2
Molecular Weight 448.9 g/mol
IUPAC Name N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Standard InChI InChI=1S/C19H17ClN4O3S2/c1-12-7-8-13(9-15(12)20)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25)
Standard InChI Key FDHGUJCYSCXYJU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator